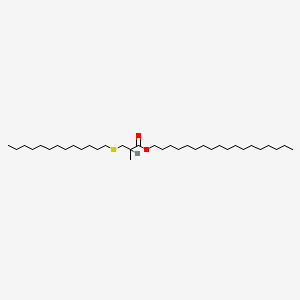

Octadecyl 2-methyl-3-(tridecylthio)propionate

Description

Octadecyl 2-methyl-3-(tridecylthio)propionate (CAS: 36994-36-2) is a sulfur-containing ester compound characterized by a branched alkyl chain (octadecyl group) and a tridecylthio substituent.

Properties

CAS No. |

36994-36-2 |

|---|---|

Molecular Formula |

C35H70O2S |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

octadecyl 2-methyl-3-tridecylsulfanylpropanoate |

InChI |

InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)34(3)33-38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |

InChI Key |

CUFPJSAZAYYDAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)CSCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl 2-methyl-3-(tridecylthio)propionate typically involves the esterification of 2-methyl-3-(tridecylthio)propanoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-methyl-3-(tridecylthio)propionate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tridecylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Octadecyl 2-methyl-3-(tridecylthio)propionate has several scientific research applications:

Chemistry: Used as a surfactant or emulsifier in various chemical formulations.

Biology: Investigated for its potential as a bioactive compound in cell membrane studies.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octadecyl 2-methyl-3-(tridecylthio)propionate involves its interaction with lipid membranes due to its amphiphilic structure. The octadecyl group interacts with the hydrophobic core of lipid bilayers, while the ester and tridecylthio groups can participate in various chemical interactions. This compound can modulate membrane fluidity and permeability, making it useful in applications such as drug delivery and membrane studies.

Comparison with Similar Compounds

Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate (CAS: 2082-79-3)

Structural Features :

Key Properties :

- Thermal Stability : Melting point of 50–55°C, stable under high-temperature polymer processing conditions .

- Solubility: Soluble in non-polar solvents (e.g., benzene, acetone) but insoluble in water .

- Applications : Widely used as a primary antioxidant in polyolefins, polyurethanes, and elastomers to inhibit oxidative degradation .

Performance Comparison :

- Unlike Octadecyl 2-methyl-3-(tridecylthio)propionate, this compound lacks sulfur but offers superior antioxidative efficiency due to its hindered phenol group, which neutralizes free radicals via hydrogen donation .

Octadecyl 3-Mercaptopropionate (CAS: 31778-15-1)

Structural Features :

Key Properties :

Performance Comparison :

- Both compounds contain sulfur, but Octadecyl 3-mercaptopropionate’s -SH group enables direct formation of protective metal sulfide films, reducing friction and wear in mechanical systems. In contrast, the tridecylthio group in this compound may offer slower reactivity, favoring long-term stability .

Octadecyl 12-Hydroxyoctadecanoate (CAS: 36826-83-2)

Structural Features :

Key Properties :

Performance Comparison :

- While this compound may excel in non-polar environments (e.g., lubricants), Octadecyl 12-hydroxyoctadecanoate is better suited for polar applications requiring biodegradability .

Biological Activity

Octadecyl 2-methyl-3-(tridecylthio)propionate is a chemical compound characterized by its unique structural components, including long hydrocarbon chains and a sulfur-containing moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications. The following sections delve into the biological activity of this compound, highlighting relevant research findings and potential applications.

Chemical Structure and Properties

The structure of this compound is defined by:

- Octadecyl group : Contributes to hydrophobic properties.

- Methyl group : Influences steric effects.

- Tridecylthio group : Adds unique reactivity due to the sulfur atom.

This combination results in a compound that can interact favorably with lipid membranes, potentially affecting membrane dynamics and protein interactions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties . Its hydrophobic nature allows it to interact effectively with lipid membranes, which is crucial for disrupting bacterial and fungal cell membranes. Similar compounds have shown activity against various microorganisms, suggesting that this compound may possess comparable efficacy.

Interaction with Lipid Membranes

The long hydrocarbon chains in this compound facilitate interactions with lipid bilayers, potentially influencing:

- Membrane fluidity : Altering the physical state of the membrane can impact cellular processes.

- Permeability : Changes in permeability may enhance or inhibit the uptake of other molecules, affecting overall cellular function.

Synthesis and Applications

The synthesis of this compound typically involves esterification reactions that yield this compound efficiently in laboratory settings. Its applications span several fields:

- Materials Science : Used as a surfactant or stabilizer in formulations.

- Biochemistry : Potential use in drug delivery systems due to its ability to modify membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.